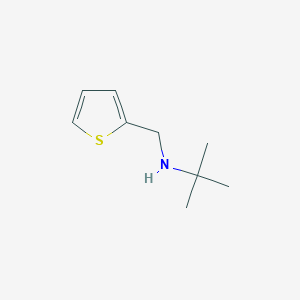

2-methyl-N-(thiophen-2-ylmethyl)propan-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-methyl-N-(thiophen-2-ylmethyl)propan-2-amine is an organic compound with the molecular formula C9H15NS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(thiophen-2-ylmethyl)propan-2-amine can be achieved through several methods. One common approach involves the reaction of thiophene-2-carboxaldehyde with tert-butylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

2-methyl-N-(thiophen-2-ylmethyl)propan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophene ring is substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous ether or tetrahydrofuran.

Substitution: Nucleophiles such as halides or amines; reactions often require a catalyst and elevated temperatures.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol, amine derivatives.

Substitution: Various substituted thiophene derivatives.

Applications De Recherche Scientifique

2-methyl-N-(thiophen-2-ylmethyl)propan-2-amine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its structural similarity to biologically active thiophene derivatives.

Mécanisme D'action

The mechanism of action of 2-methyl-N-(thiophen-2-ylmethyl)propan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors in the nervous system to produce therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiophene: The parent compound, a simple five-membered ring containing sulfur.

2-thiophenemethanamine: A similar compound with an amine group attached to the thiophene ring.

tert-butyl(thiophen-2-ylmethyl)amine: Another derivative with a tert-butyl group attached to the amine.

Uniqueness

2-methyl-N-(thiophen-2-ylmethyl)propan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications .

Activité Biologique

2-Methyl-N-(thiophen-2-ylmethyl)propan-2-amine, commonly referred to as Methiopropamine, is a compound that has garnered attention for its potential biological activities, particularly as a stimulant and a norepinephrine-dopamine reuptake inhibitor. This article explores the biological activity of Methiopropamine, focusing on its mechanisms of action, pharmacological properties, and potential applications in medicine and research.

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₅NS

- Molar Mass : 169.2871 g/mol

Methiopropamine primarily acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) . By inhibiting the reuptake of these neurotransmitters, it increases their concentrations in the synaptic cleft, leading to enhanced stimulation of the central nervous system (CNS) . The compound binds to norepinephrine and dopamine transporters, which are crucial for regulating the availability of these neurotransmitters.

Pharmacokinetics

The pharmacokinetic profile of Methiopropamine indicates various routes of administration, including oral ingestion, inhalation, and injection. Dosages typically range from 5 to 60 mg depending on the method used . The onset of effects can vary but generally lasts between 2 to 4 hours, with some effects persisting for up to 24 hours.

Stimulant Effects

Methiopropamine is classified as a stimulant, producing effects such as increased alertness, energy, and focus. However, it also has a range of side effects including tachycardia, anxiety, and nausea .

Antimicrobial and Anticancer Properties

Research has indicated that Methiopropamine may possess antimicrobial and anticancer properties. Preliminary studies suggest it could be explored as a potential drug candidate due to its structural similarity to other biologically active thiophene derivatives .

Case Studies and Research Findings

Recent studies have investigated the compound's effects on various biological systems:

- Cellular Effects : In animal models, Methiopropamine has been shown to increase locomotor activity and induce sensitization in mice . This suggests potential applications in treating conditions like ADHD or depression.

- Biochemical Analysis : The compound's role as a norepinephrine-dopamine reuptake inhibitor has been confirmed through biochemical assays that measure neurotransmitter levels in synaptic clefts .

- Potential Therapeutic Applications : Given its stimulant properties and effects on neurotransmitter levels, Methiopropamine is being studied for its potential use in treating mood disorders and cognitive enhancement .

Data Table: Summary of Biological Activities

| Activity Type | Description | Evidence Source |

|---|---|---|

| Stimulant Effects | Increased alertness and energy | |

| Norepinephrine-Dopamine Reuptake Inhibition | Enhances synaptic levels of neurotransmitters | |

| Antimicrobial Properties | Potential activity against bacterial strains | |

| Anticancer Properties | Investigated for efficacy against cancer cells |

Propriétés

IUPAC Name |

2-methyl-N-(thiophen-2-ylmethyl)propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NS/c1-9(2,3)10-7-8-5-4-6-11-8/h4-6,10H,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSDGWXKPHSWMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1=CC=CS1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359466 |

Source

|

| Record name | 2-methyl-N-(thiophen-2-ylmethyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344257-87-0 |

Source

|

| Record name | 2-methyl-N-(thiophen-2-ylmethyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.